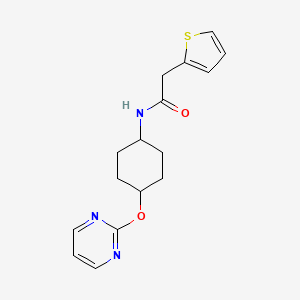![molecular formula C7H2ClN3S B2623497 2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile CAS No. 341967-78-0](/img/structure/B2623497.png)
2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile (2-CTMP) is a heterocyclic organic compound belonging to the family of thiazoles. It is a five-membered ring with two nitrogen atoms, two carbon atoms, and one chlorine atom. It is a white crystalline solid which is soluble in most organic solvents. 2-CTMP has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a building block for the synthesis of more complex molecules. It has also been used as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase and as an inhibitor of the growth of various bacteria and fungi.
Wirkmechanismus
2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It is also believed to act as an antimicrobial agent by binding to the cell wall of bacteria and fungi, disrupting the cell wall and preventing the growth of the organism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory molecules such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile is a relatively safe and effective reagent for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
The use of 2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile in scientific research has the potential to lead to a number of important discoveries. It could be used to develop new drugs and treatments for a variety of diseases, as well as to create new catalysts for organic synthesis. It could also be used to study the biochemical and physiological effects of thiazoles and other heterocyclic compounds. Additionally, it could be used to explore the potential of this compound as an antimicrobial agent and as an inhibitor of enzymes.
Synthesemethoden
2-[(2-Chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile can be synthesized in a two-step process. The first step involves the reaction of 2-chlorothiazole and ethyl chloroformate in the presence of a base such as pyridine. This produces an intermediate compound which is then reacted with formaldehyde and sodium hydroxide in the second step. The resulting product is a white crystalline solid which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3S/c8-7-11-4-6(12-7)1-5(2-9)3-10/h1,4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWOOVZWUWAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

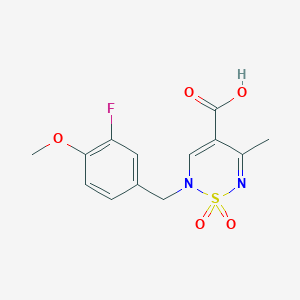
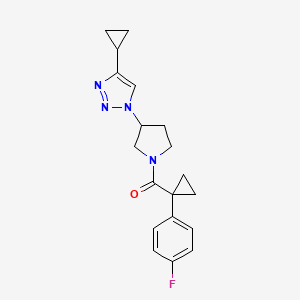
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2623416.png)
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2623419.png)
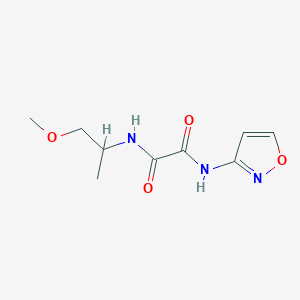
![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2623422.png)
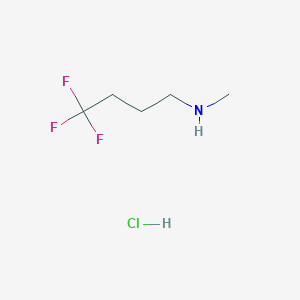
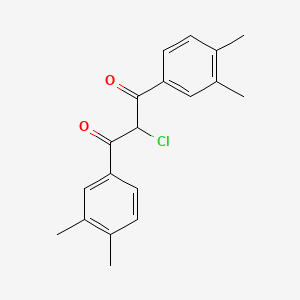
![10-{[(5-Chloropyrazin-2-yl)methyl]sulfanyl}-11-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2623426.png)
![4-(2-Fluoropyridine-4-carbonyl)-4-azatricyclo[4.3.1.1^{3,8}]undecane](/img/structure/B2623431.png)
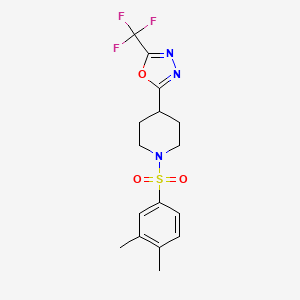

![N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623435.png)
